tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C20H31NO5S and a molecular weight of 397.54 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with sulfonyl chlorides under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed to yield the corresponding piperidine derivative and sulfonic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring provides structural stability and can interact with various biological targets, influencing their activity .
Comparison with Similar Compounds
tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: This compound has a similar structure but with a methylsulfonyl group instead of a 4-methylbenzene sulfonyl group.
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate: This compound contains a bromopropyl group instead of a sulfonyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields of research.
Properties
IUPAC Name |
tert-butyl 4-[3-(4-methylphenyl)sulfonyloxypropyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO5S/c1-16-7-9-18(10-8-16)27(23,24)25-15-5-6-17-11-13-21(14-12-17)19(22)26-20(2,3)4/h7-10,17H,5-6,11-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHFZLUOFCUSCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2CCN(CC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701127981 | |
Record name | 1,1-Dimethylethyl 4-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203306-85-8 | |
Record name | 1,1-Dimethylethyl 4-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203306-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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